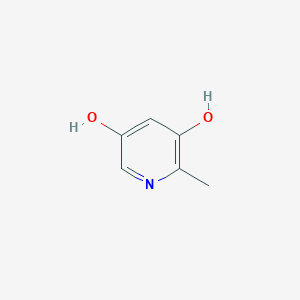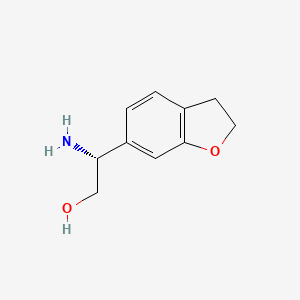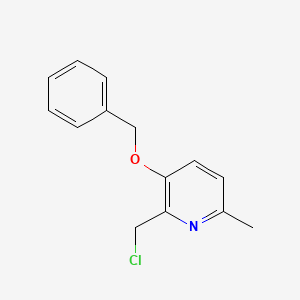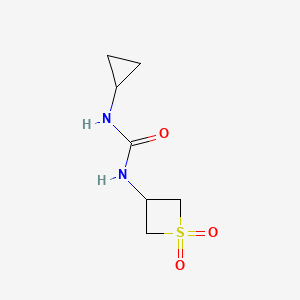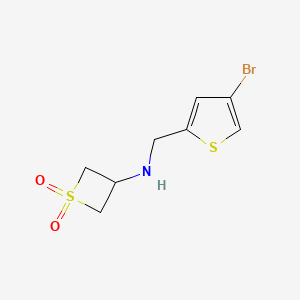
3-(((4-Bromothiophen-2-yl)methyl)amino)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((4-Bromothiophen-2-yl)methyl)amino)thietane 1,1-dioxide: is a chemical compound with the following structure:
Structure: CH3S(=O)(=O)C(CH2Br)NHCH2C(H2)S
It contains a thietane ring (a five-membered sulfur-containing heterocycle) with an amino group and a bromine substituent. The “1,1-dioxide” indicates the presence of two oxygen atoms attached to adjacent carbon atoms in the ring.
Méthodes De Préparation
The synthetic routes for this compound involve the following steps:
Bromination: Bromination of 2-bromothiophene yields 4-bromothiophene-2-carbaldehyde.
Reductive Amination: The aldehyde reacts with methylamine to form the key intermediate, methyl (3S)-3-amino-3-(4-bromothiophen-2-yl)butanoate .
Thietane Formation: Cyclization of the intermediate under suitable conditions leads to the formation of the target compound.
Industrial production methods may involve scalable processes using appropriate catalysts and reagents.
Analyse Des Réactions Chimiques
Oxidation: The thietane ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: The bromine atom can be substituted with other functional groups.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Materials Science: It may find applications in organic electronics or as building blocks for functional materials.
Biological Studies: Investigating its interactions with biological targets (e.g., enzymes, receptors).
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. It could modulate enzymatic activity, affect cell signaling pathways, or exhibit other biological effects.
Comparaison Avec Des Composés Similaires
- Other similar compounds include thietanes, thiophenes, and related heterocycles.
3-(((5-Bromothiophen-2-yl)methyl)amino)tetrahydrothiophene 1,1-dioxide: is structurally related and worth comparing.
Propriétés
Formule moléculaire |
C8H10BrNO2S2 |
|---|---|
Poids moléculaire |
296.2 g/mol |
Nom IUPAC |
N-[(4-bromothiophen-2-yl)methyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C8H10BrNO2S2/c9-6-1-8(13-3-6)2-10-7-4-14(11,12)5-7/h1,3,7,10H,2,4-5H2 |
Clé InChI |
HMOPBPILILZKTK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)NCC2=CC(=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12963372.png)
![Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
![2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester](/img/structure/B12963380.png)
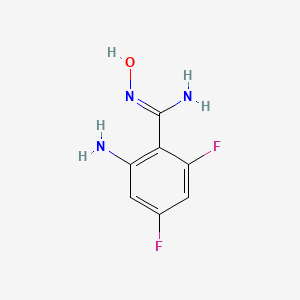
![(3aR,4R,6R,6aR)-4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile 4-methylbenzenesulfonate](/img/structure/B12963389.png)

